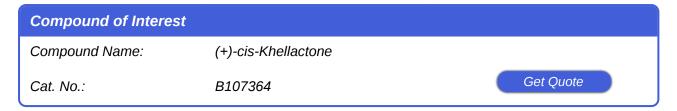


# An In-depth Technical Guide to (+)-cis-Khellactone: Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

(+)-cis-Khellactone, a naturally occurring pyranocoumarin, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (+)-cis-Khellactone, with a focus on its potential as a therapeutic agent. This document summarizes its key physicochemical characteristics, details experimental protocols for its synthesis and characterization, and explores its mechanisms of action in relevant signaling pathways, including its anti-inflammatory and anti-cancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

## **Physicochemical Properties**

**(+)-cis-Khellactone**, with the IUPAC name (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one, possesses a unique molecular architecture that underpins its biological activity.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of (+)-cis-Khellactone



Property	Value	Reference
Molecular Formula	C14H14O5	[1][2]
Molecular Weight	262.26 g/mol	[1][2]
Appearance	White solid (for related derivatives)	[3]
Melting Point	Data for derivatives available (e.g., 4-methoxy-(±)-cis- khellactone: 228-230 °C; 5- methyl-(±)-cis-khellactone: 185-187 °C)	[3]
Specific Optical Rotation ([α]D)	Data for the enantiomer, (-)-cis-Khellactone, is available: -16.0° (c 0.001, CDCl <sub>3</sub> )	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	

# **Spectroscopic Data**

The structural elucidation of **(+)-cis-Khellactone** is primarily achieved through various spectroscopic techniques.

Table 2: <sup>1</sup>H NMR Spectral Data of (-)-cis-Khellactone (400 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.66	d	9.5	H-4
7.32	d	8.6	H-5
6.79	d	8.6	H-6
6.25	d	9.5	H-3
5.19	d	4.9	H-4'
3.85	S	H-3'	
1.45	S	C(8)-CH₃	_
1.41	s	C(8)-CH₃	-

Table 3: <sup>13</sup>C NMR Spectral Data of (-)-cis-Khellactone (100 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ) ppm	Assignment
161.3	C-2
156.5	C-7
154.6	C-8a
144.5	C-4
128.7	C-5
115.0	C-6
112.3	C-4a
112.1	C-8
111.0	C-3
79.1	C-2'
71.1	C-3'
61.1	C-4'
25.1	C(8)-CH₃
21.7	C(8)-CH₃

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the related (±)-cis-khellactone derivatives shows a protonated molecular ion [M+H]+.[3]

# Experimental Protocols Synthesis of (±)-cis-Khellactone

A general method for the synthesis of (±)-cis-khellactone involves the dihydroxylation of a seselin precursor. The following is a representative protocol for a related derivative, 4-methyl-(±)-cis-khellactone.[4]

Workflow for the Synthesis of (±)-cis-Khellactone Derivative





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Caption: Synthesis of a (±)-cis-khellactone derivative.

#### Procedure:

- To a solution of 4-methylseselin (1 mmol) in a mixture of t-BuOH-THF-H<sub>2</sub>O (10:3:1, 10 mL), add osmium tetroxide (0.04 mmol) and N-methylmorpholine-N-oxide monohydrate (1.1 mmol).[4]
- Stir the reaction mixture at room temperature for 24 hours.[4]
- Quench the reaction by adding a saturated aqueous solution of NaHSO<sub>3</sub> (80 mL) and continue stirring for 2 hours.[4]
- Extract the mixture with dichloromethane (2 x 40 mL).[4]
- Purify the crude product by column chromatography on silica gel using a petroleum ether/acetone (5:1) solvent system to yield the pure compound.[4]

## **Characterization Protocols**

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field spectrometer.
  - Process the spectra to identify chemical shifts, coupling constants, and multiplicities for structural elucidation.
- Mass Spectrometry (MS):



- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]+.
- Infrared (IR) Spectroscopy:
  - Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a suitable solvent.
  - Acquire the IR spectrum to identify characteristic functional group frequencies (e.g., hydroxyl, carbonyl, ether).

## **Biological Activities and Signaling Pathways**

**(+)-cis-Khellactone** and its derivatives exhibit a range of promising biological activities, including anti-inflammatory, anti-cancer, and anti-HIV effects.

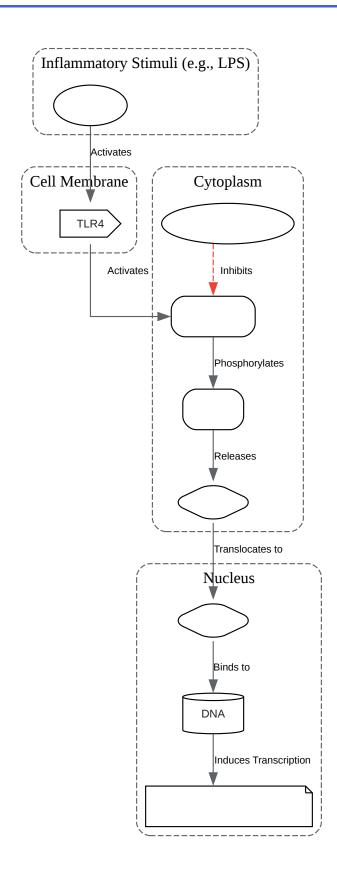
#### **Anti-inflammatory Activity**

The anti-inflammatory properties of cis-khellactone are partly attributed to its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, cis-khellactone increases the levels of EETs, which in turn can suppress inflammatory responses.

Furthermore, cis-khellactone has been shown to modulate the NF- $\kappa$ B signaling pathway. In inflammatory conditions, the activation of NF- $\kappa$ B leads to the transcription of pro-inflammatory genes. cis-Khellactone can inhibit the activation of NF- $\kappa$ B, thereby reducing the production of pro-inflammatory cytokines such as IL-1 $\beta$ , IL-6, and TNF- $\alpha$ .

NF-kB Signaling Pathway Inhibition by (+)-cis-Khellactone





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Caption: Inhibition of the NF-kB pathway by (+)-cis-Khellactone.



### **Anti-cancer Activity**

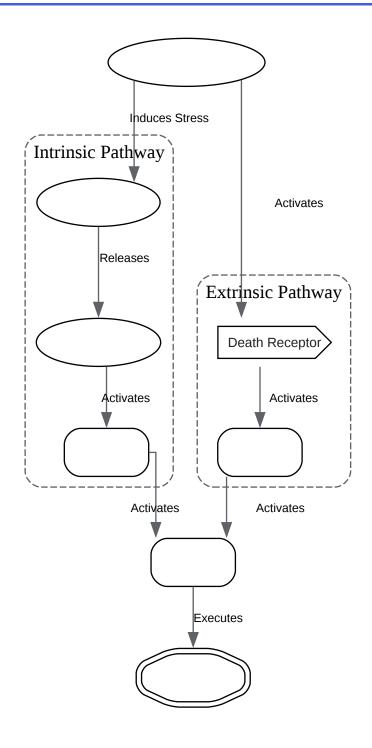
**(+)-cis-Khellactone** and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action involves the induction of programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptosis Pathway: This pathway is triggered by intracellular stress. **(+)-cis-Khellactone** can induce the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.

Extrinsic Apoptosis Pathway: This pathway is initiated by external signals. Certain derivatives of **(+)-cis-Khellactone** have been shown to activate this pathway, which also converges on the activation of executioner caspases.

Apoptosis Signaling Pathways Induced by (+)-cis-Khellactone





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Caption: Induction of apoptosis by (+)-cis-Khellactone.

## Conclusion

**(+)-cis-Khellactone** is a promising natural product with a well-defined chemical structure and significant biological potential. Its anti-inflammatory and anti-cancer properties, mediated



through the modulation of key signaling pathways, make it an attractive lead compound for drug development. This technical guide provides a foundational understanding of its characteristics and a basis for further research into its therapeutic applications. The detailed experimental protocols and summaries of its biological activities are intended to facilitate and inspire future investigations into this remarkable molecule.

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